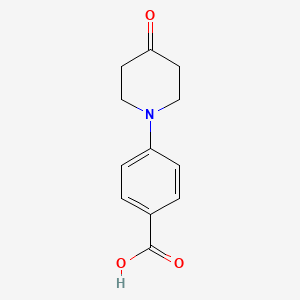

4-(4-Oxopiperidin-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-oxopiperidin-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-5-7-13(8-6-11)10-3-1-9(2-4-10)12(15)16/h1-4H,5-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWVNUAXCFDVFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 4 Oxopiperidin 1 Yl Benzoic Acid

Established Synthetic Routes to 4-(4-Oxopiperidin-1-yl)benzoic Acid

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction, followed by the deprotection of a ketone. This strategic approach ensures the selective formation of the desired product.

Key Precursors and Starting Materials

The principal starting materials for the synthesis of this compound are a p-halobenzoic acid derivative and a protected form of 4-piperidone (B1582916). The most commonly employed precursors are:

4-Fluorobenzoic acid or its ester derivatives: The fluorine atom acts as a good leaving group in nucleophilic aromatic substitution.

1,4-Dioxa-8-azaspiro[4.5]decane: This compound, also known as 4-piperidone ethylene (B1197577) ketal, serves as a protected form of 4-piperidone. pitt.edusigmaaldrich.com The ketal protecting group prevents unwanted side reactions at the ketone functionality during the initial coupling step.

| Precursor/Starting Material | Chemical Structure | Role in Synthesis |

| 4-Fluorobenzoic acid | F-C₆H₄-COOH | Aromatic component with a leaving group |

| 1,4-Dioxa-8-azaspiro[4.5]decane | C₇H₁₃NO₂ | Protected 4-piperidone nucleophile |

Reaction Conditions and Optimization Strategies

The synthesis generally proceeds in a two-step sequence:

Nucleophilic Aromatic Substitution: 4-Fluorobenzoic acid (or its ester) is reacted with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base. The base, such as potassium carbonate, facilitates the deprotonation of the piperidine (B6355638) nitrogen, enhancing its nucleophilicity. The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to drive the substitution reaction to completion. iajpr.com

Deprotection: The resulting intermediate, 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoic acid, is then subjected to acidic hydrolysis to remove the ethylene ketal protecting group. This is commonly achieved by heating the intermediate in an aqueous acidic solution, such as hydrochloric acid, to yield the final product, this compound. researchgate.net

Optimization of this process involves the careful selection of the base, solvent, and reaction temperature to maximize the yield of the coupling product while minimizing side reactions.

Functional Group Interconversions on the this compound Scaffold

The presence of three distinct functional domains within this compound allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of derivatives.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a prime site for derivatization, with esterification and amidation being the most common transformations.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification. This involves reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and typically requires heating. sigmaaldrich.com

Amide Formation: Amide derivatives can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. sigmaaldrich.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide.

| Reaction | Reagents and Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDC, DCC) or conversion to Acyl Chloride (e.g., SOCl₂) | Amide |

Chemical Modifications of the Piperidinone Ring

The ketone functionality of the piperidinone ring is a key site for chemical modification.

Reduction to an Alcohol: The ketone can be reduced to a secondary alcohol, yielding 4-(4-hydroxypiperidin-1-yl)benzoic acid. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be critical to avoid the reduction of the carboxylic acid group.

Reductive Amination: The ketone can undergo reductive amination to introduce a new substituent at the 4-position of the piperidine ring. This involves reacting the ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

| Reaction | Reagents and Conditions | Product Type |

| Ketone Reduction | NaBH₄ or LiAlH₄ | 4-Hydroxypiperidinyl derivative |

| Reductive Amination | Amine, NaBH₃CN or NaBH(OAc)₃ | 4-Aminopiperidinyl derivative |

Transformations on the Aromatic System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents must be considered. The carboxylic acid group is a meta-directing deactivator, while the piperidinyl nitrogen is an ortho-, para-directing activator. The interplay of these electronic effects will influence the regioselectivity of any substitution reaction. Potential transformations include:

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring using an appropriate halogenating agent and a Lewis acid catalyst.

The specific conditions for these transformations would need to be carefully optimized to achieve the desired regioselectivity and to avoid unwanted side reactions on the other functional groups present in the molecule.

Derivatization Strategies for this compound

The dual functionality of this compound permits a wide range of derivatization strategies to generate diverse molecular libraries. The carboxylic acid group is a handle for esterification and amidation, while the ketone provides a site for carbon-carbon and carbon-nitrogen bond formation.

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This equilibrium process is typically driven to completion by using the alcohol as the solvent or by removing the water byproduct. masterorganicchemistry.com

For more sensitive substrates or when milder conditions are required, carbodiimide-mediated couplings are effective. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for reaction with an alcohol at room temperature. nih.gov An alternative one-pot procedure utilizes 2-chloro-1,3-dicyclohexyl-4,5-dioxoimidazolidin-2-yl (DCID) and a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) to afford esters under mild conditions. nih.gov

These methods allow for the synthesis of a wide variety of ester analogs, from simple methyl and ethyl esters to more complex derivatives, which are often explored as prodrugs or to modify the pharmacokinetic properties of a parent molecule.

Table 1: Selected Methods for Esterification of Benzoic Acid Analogs

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Ethanol), H₂SO₄ (cat.) | Heat/Reflux | Equilibrium-driven; alcohol often used in excess as solvent. masterorganicchemistry.comchemguide.co.uk |

| Carbodiimide Coupling | Alcohol, EDC, DMAP (cat.) | CH₂Cl₂, Room Temp | Mild conditions suitable for sensitive substrates. |

Amidation Reactions and Conjugation Approaches

Amidation of the carboxylic acid group is a cornerstone transformation for this compound, enabling its conjugation to amines, amino acids, peptides, and other molecular scaffolds. This is commonly achieved using peptide coupling reagents that activate the carboxylic acid to form a highly reactive intermediate.

A widely used and effective method involves the use of carbodiimides like EDC in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These additives form active esters that are more stable than the initial O-acylisourea intermediate and react efficiently with primary or secondary amines to form the stable amide bond. nih.gov A study on amidation protocols for electron-deficient amines found that a combination of EDC, DMAP, and a catalytic amount of HOBt with a base like diisopropylethylamine (DIPEA) provided excellent results. nih.gov Other effective coupling reagents include DMT-MM and COMU, which have shown broad substrate scopes, even in the presence of water. luxembourg-bio.com

These reactions are fundamental in medicinal chemistry for linking the this compound moiety, often a key pharmacophore, to other fragments in the construction of complex drug candidates.

Table 2: Common Coupling Reagents for Amidation

| Coupling Reagent System | Amine Type | Typical Conditions | Reference |

|---|---|---|---|

| EDC, HOBt, DIPEA | Electron-deficient and unreactive amines | DMF or CH₂Cl₂ | nih.gov |

| COMU, Collidine | Primary and secondary amines, anilines | MeCN/Water | luxembourg-bio.com |

| DMT-MM | Primary and secondary amines | MeCN/Water | luxembourg-bio.com |

Formation of Complex Hybrid Molecules

The presence of both a ketone and a carboxylic acid allows for the orthogonal synthesis of complex hybrid molecules. The ketone can be transformed independently of the carboxylic acid (or its derivatives like esters and amides), enabling a modular approach to molecular construction.

A key reaction involving the ketone is reductive amination. The ketone can be reacted with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govredalyc.org This introduces a new amino substituent at the 4-position of the piperidine ring. For instance, reductive amination of related 4-oxoproline derivatives with glycine (B1666218) esters has been shown to proceed effectively. nih.gov This strategy allows for the introduction of diverse functional groups or the linking of the piperidine ring to other molecular fragments.

By combining derivatization at both the ketone and carboxylic acid sites, highly complex and three-dimensional molecules can be assembled from the relatively simple this compound starting material.

This compound as a Versatile Synthetic Intermediate

Beyond simple derivatization, this compound serves as a valuable building block for more elaborate molecular structures, including novel heterocyclic systems and advanced macromolecular architectures.

The ketone functionality is a key feature that allows this compound to be used in the construction of new heterocyclic rings. For example, the ketone can undergo condensation with hydrazine (B178648) or its derivatives to form pyrazole-type structures, or with hydroxylamine (B1172632) to form isoxazoles.

Furthermore, the ketone is a suitable starting point for multicomponent reactions to build complex heterocycles in a single step. For example, in a Gewald reaction, a ketone, an active methylene (B1212753) nitrile, and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. researchgate.net The ketone of this compound or its ester/amide derivatives could serve as the ketone component in such a reaction.

The ketone also enables the synthesis of spiro-heterocycles, where a new ring system is attached at the C4 position of the piperidine. This can be achieved through reactions like the [3+2] cycloaddition of azomethine ylides or by condensation with bifunctional reagents. For instance, reaction with thioglycolic acid and an amine or aldehyde can lead to the formation of spiro-thiazolidinone derivatives. nih.gov

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of polymers. The carboxylic acid can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206) ester. Subsequent polymerization would yield a polymer with pendant 4-oxopiperidinyl moieties, which could then be further functionalized via the ketone group. The use of benzoic acid itself as an organocatalyst for ring-opening polymerization of lactones suggests potential for its derivatives in polymer synthesis. rsc.org

This building block is particularly prominent in the synthesis of advanced drug molecules. A patent discloses the use of this compound derivatives as intermediates for preparing integrin αvβ3 inhibitors. wipo.int While not the exact starting material, the closely related 4-(2-oxopiperidin-1-yl)phenyl moiety is a crucial component of Apixaban, a widely used Factor Xa inhibitor, highlighting the importance of this type of scaffold in developing highly potent and selective enzyme inhibitors. nih.gov This demonstrates its role as a precursor for advanced molecular architectures with significant biological activity.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Elucidation of Molecular Connectivity and Stereochemistry

A comprehensive search of scientific literature and chemical databases did not yield publicly available high-resolution 1H or 13C NMR data for 4-(4-Oxopiperidin-1-yl)benzoic acid that would allow for a detailed elucidation of its molecular connectivity and stereochemistry. While the general structure can be inferred from its name, specific chemical shifts, coupling constants, and through-space correlations from 2D NMR experiments (such as COSY, HSQC, and HMBC) have not been reported in the accessible literature.

Conformational Analysis Studies

Detailed conformational analysis of this compound using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy or the analysis of temperature-dependent spectral changes, has not been documented in published research. Such studies would be crucial to understanding the preferred conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) and the rotational dynamics around the C-N bond connecting the piperidinone and phenyl rings.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental formula (C12H13NO3), is not available in the public domain. Such data is essential for the unambiguous identification of the compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

A detailed analysis of the fragmentation pathways of this compound using tandem mass spectrometry (MS/MS) has not been reported in the scientific literature. This type of analysis would involve the isolation of the parent ion and its subsequent fragmentation to produce a characteristic spectrum of daughter ions, offering insights into the compound's structural components and their connectivity. Without experimental data, a validated fragmentation pathway cannot be described.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. A search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published crystal structure for this compound. Therefore, precise bond lengths, bond angles, and the solid-state packing arrangement of this compound are not currently known.

Crystal Packing and Intermolecular Interactions

Information regarding the crystal packing and intermolecular interactions of this compound, which would be derived from single-crystal X-ray diffraction studies, is not available in peer-reviewed literature. Such studies would provide precise measurements of the unit cell dimensions, space group, and the arrangement of molecules within the crystal lattice.

A hypothetical data table for the crystallographic analysis is presented below to illustrate the type of information that would be obtained from an experimental study.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₂H₁₃NO₃ |

| Formula Weight | 219.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| α (°) | 90 |

| β (°) | 98.45 |

| γ (°) | 90 |

| Volume (ų) | 1020.9 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.425 |

Note: The data in this table is purely hypothetical and for illustrative purposes only, as no experimental data has been published.

Absolute Configuration Assignment

The concept of absolute configuration applies to chiral molecules, which are non-superimposable on their mirror images. The molecule this compound is achiral. It does not possess any stereocenters (chiral carbons), and it lacks other elements of chirality such as axial or planar chirality. The piperidin-4-one ring can undergo ring-flipping, but this conformational isomerism does not lead to separable, stable enantiomers at room temperature.

Therefore, the assignment of an absolute configuration is not applicable to this compound.

Computational and Theoretical Investigations of 4 4 Oxopiperidin 1 Yl Benzoic Acid and Its Analogs

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode of a ligand to the active site of a receptor, providing valuable information on the feasibility and nature of their interaction.

Prediction of Ligand-Target Binding Modes

In the context of drug design, molecular docking simulations are pivotal in identifying potential biological targets for compounds like 4-(4-Oxopiperidin-1-yl)benzoic acid and its derivatives. For instance, studies on analogous structures, such as 4-(benzylideneamino)benzoic acid derivatives, have utilized molecular docking to predict their binding modes within the active sites of various enzymes. These simulations can reveal how the ligand orients itself within the binding pocket, a crucial first step in understanding its potential biological activity. While specific docking studies on this compound are not widely published, the methodology remains a primary approach for hypothesis generation in drug discovery projects involving this scaffold.

Analysis of Key Binding Site Interactions

Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, in docking studies of similar benzoic acid derivatives, the carboxylate group is often predicted to form key hydrogen bonds with amino acid residues in the active site of a target protein. The piperidinone and phenyl rings can engage in hydrophobic and aromatic stacking interactions. A hypothetical docking study of this compound would likely focus on identifying these key interactions to rationalize its binding affinity and selectivity.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Residues in a Protein Active Site |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor), Ketone (acceptor) | Arginine, Lysine, Histidine, Serine, Threonine, Aspartate, Glutamate |

| Hydrophobic Interactions | Piperidine (B6355638) ring, Phenyl ring | Leucine, Isoleucine, Valine, Alanine, Phenylalanine, Tryptophan |

| Aromatic (π-π) Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique complements the static picture provided by molecular docking by revealing the flexibility of both the ligand and the receptor.

Investigation of Dynamic Ligand-Receptor Complexes

Following a molecular docking study, MD simulations can be employed to assess the stability of the predicted ligand-receptor complex. By simulating the complex in a realistic environment (e.g., solvated in water at a specific temperature and pressure), researchers can observe whether the ligand remains bound in its initial pose or if it undergoes significant conformational changes. For analogs of this compound, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding thermodynamics. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often calculated to assess the stability of the complex.

Conformational Landscapes of the Compound

MD simulations are also valuable for exploring the conformational landscape of a molecule in solution, independent of a receptor. For this compound, this would involve simulating the molecule in a solvent box to understand the rotational freedom around the C-N bond connecting the phenyl and piperidine rings, as well as the puckering of the piperidine ring. This information is crucial as the bioactive conformation of a ligand is not always its lowest energy conformation in solution. Understanding the accessible conformations can aid in the design of more rigid and potent analogs.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. These methods are used to calculate a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters.

For derivatives of benzoic acid, DFT calculations have been instrumental in understanding their fundamental properties. nih.gov For this compound, DFT could be used to:

Optimize the molecular geometry: To determine the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These properties are crucial for understanding the reactivity of the molecule and its potential for intermolecular interactions.

Predict spectroscopic properties: Including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of the compound.

Electronic Structure and Reactivity Predictions

The electronic structure and reactivity of this compound and its analogs are commonly investigated using Density Functional Theory (DFT). These calculations provide a fundamental understanding of the molecule's stability, reactivity, and potential interaction sites.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

For instance, in studies of 4-(1H-triazol-1-yl)benzoic acid hybrids, DFT calculations at the B3LYP/6-311++g(2d,2p) level of theory were used to determine their molecular properties. mdpi.com Analysis of the HOMO and LUMO distributions in these analogs revealed that the HOMO is often localized on specific rings or functional groups, indicating these as likely sites for electrophilic attack or oxidation. mdpi.com Conversely, the LUMO distribution highlights regions susceptible to nucleophilic attack. mdpi.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). In a study of 4-(benzylideneamino)benzoic acid derivatives, these parameters were calculated to understand their chemical behavior. nih.gov Such analyses help in comparing the reactivity of different analogs and in predicting their interaction with biological targets.

Table 1: Representative Global Reactivity Descriptors for Benzoic Acid Analogs (Illustrative Data)

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) |

| Analog A | -6.5 | -1.8 | 4.7 | 2.35 | 0.43 |

| Analog B | -6.2 | -2.1 | 4.1 | 2.05 | 0.49 |

| Analog C | -6.8 | -1.5 | 5.3 | 2.65 | 0.38 |

This table presents illustrative data based on typical values found in computational studies of similar compounds.

Energetic Analysis of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For the synthesis of this compound and its analogs, theoretical calculations can be employed to map out potential reaction pathways and determine their feasibility.

For example, the synthesis of various benzoic acid derivatives often involves multi-step reactions. mdpi.comresearchgate.net DFT calculations can be used to model the transition states and intermediates for each step. By calculating the activation energies and reaction enthalpies, the most favorable reaction pathway can be identified. This information is invaluable for optimizing reaction conditions, such as temperature and catalysts, to improve product yields and minimize byproducts.

In the synthesis of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, the initial step involves the sulfonylation of chlorobenzene (B131634) followed by oxidation. scilit.com A theoretical study of such a process would involve calculating the energy profile of the reaction, identifying the rate-determining step, and understanding the role of the catalyst. Similarly, for the synthesis of 4-(benzylideneamino)benzoic acid derivatives via condensation reaction, computational analysis can elucidate the mechanism of the imine formation. ccspublishing.org.cn

Prediction of Spectroscopic Properties

DFT and other quantum chemical methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are routinely performed. nih.govmdpi.commdpi.com The calculated shifts, after appropriate scaling, generally show good correlation with experimental spectra, aiding in the structural elucidation of complex molecules. eurjchem.com For instance, in the characterization of new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, calculated ¹H and ¹³C NMR data were compared with experimental results to confirm the proposed structures. mdpi.com

Vibrational Spectroscopy (FT-IR): The vibrational frequencies of a molecule can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra. nih.goveurjchem.com This comparison helps in assigning the observed vibrational bands to specific functional groups and vibrational modes within the molecule.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to π-π* and n-π* transitions within the aromatic and other chromophoric parts of the molecule.

Table 2: Predicted vs. Experimental Spectroscopic Data for a Representative Analog (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | 7.9 (Ar-H), 3.5 (CH₂) | 7.8 (Ar-H), 3.6 (CH₂) |

| ¹³C NMR (δ, ppm) | 168 (C=O), 145 (Ar-C) | 167 (C=O), 146 (Ar-C) |

| FT-IR (cm⁻¹) | 1680 (C=O stretch) | 1685 (C=O stretch) |

| UV-Vis λmax (nm) | 275 | 278 |

This table illustrates the typical agreement between predicted and experimental spectroscopic data for organic molecules.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are essential computational techniques in modern drug discovery. These methods are used to identify new potential drug candidates from large chemical databases by focusing on the essential steric and electronic features required for biological activity.

Ligand-Based Pharmacophore Generation

When the three-dimensional structure of the biological target is unknown, but a set of active ligands is available, ligand-based pharmacophore models can be developed. nih.gov This approach involves aligning the active molecules and identifying the common chemical features that are essential for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For a series of analogs of this compound with known activity against a particular target, a ligand-based pharmacophore model could be generated. This model would represent the 3D arrangement of essential features. Subsequently, this pharmacophore model can be used as a 3D query to screen large compound libraries to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to be active. nih.gov Studies on various inhibitor classes have successfully used this approach to discover novel lead compounds. nih.govnih.gov

Structure-Based Pharmacophore Refinement

If the 3D structure of the target protein is known (e.g., from X-ray crystallography or NMR), a structure-based pharmacophore model can be created. jyoungpharm.orgbiorxiv.org This model is derived from the key interactions observed between the protein and a known ligand in the binding site. jyoungpharm.org

For this compound or its analogs, if a co-crystal structure with a target protein exists, the key hydrogen bonds, hydrophobic interactions, and ionic interactions can be translated into pharmacophore features. nih.gov This structure-based model is generally more accurate and specific than a ligand-based model.

This pharmacophore can then be used for virtual screening to identify novel inhibitors. mdpi.comrsc.org The identified hits can be further evaluated using molecular docking simulations to predict their binding modes and affinities within the target's active site. nih.govctu.edu.vnresearchgate.net Molecular dynamics simulations can also be employed to refine the pharmacophore model by considering the flexibility of the protein. biorxiv.org

Free Energy Calculations

Predicting the binding affinity of a ligand to its target protein is a primary goal of computational drug design. Free energy calculations provide a more rigorous and quantitative prediction of binding affinity compared to molecular docking scores alone.

Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most accurate approaches for calculating relative and absolute binding free energies. rsc.orgnih.gov These methods simulate a non-physical pathway to compute the free energy difference between two states, such as a ligand in solution and the ligand bound to a protein. nih.gov While computationally expensive, FEP has been successfully used to guide the optimization of lead compounds, as demonstrated in studies of various enzyme inhibitors. nih.gov

Binding Affinity Predictions (e.g., Free Energy Perturbation, Thermodynamic Integration)

Predicting the binding affinity of a ligand to a protein is a cornerstone of computational drug design. While simpler methods like molecular docking provide a rapid assessment, more rigorous and computationally intensive techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) offer significantly higher accuracy. These methods, rooted in statistical mechanics, calculate the relative binding free energy (ΔΔG_bind) between two congeneric ligands, providing invaluable insights for lead optimization.

The core principle of both FEP and TI lies in the use of a thermodynamic cycle. researchgate.net This cycle connects the binding free energies of two ligands (L1 and L2) to a target protein with the free energy changes of "alchemically" transforming one ligand into the other, both in the solvated state and when bound to the protein. youtube.comtemple.edu The alchemical transformation is a computational process where the atoms and potential energy functions of L1 are gradually changed to those of L2 over a series of discrete steps, known as lambda (λ) windows. youtube.com

Free Energy Perturbation (FEP) calculates the free energy difference between two adjacent states in the alchemical pathway using the Zwanzig equation. The total free energy change is then the sum of the free energy differences over all lambda windows.

Thermodynamic Integration (TI) , on the other hand, calculates the free energy change by integrating the ensemble average of the derivative of the potential energy with respect to lambda over the entire alchemical pathway. nih.gov While computationally demanding, TI is often considered more robust than FEP, especially for larger structural changes between ligands.

For a hypothetical study on analogs of this compound, these methods could be employed to predict the impact of specific chemical modifications on binding affinity. For instance, one could investigate the effect of substituting the keto group on the piperidine ring or modifying the substitution pattern on the benzoic acid moiety.

To illustrate the potential output of such a study, Table 1 presents hypothetical relative binding free energy (ΔΔG_bind) values for a series of analogs of this compound, as would be calculated by FEP or TI. A negative ΔΔG_bind value indicates that the modified analog has a higher binding affinity than the parent compound.

| Analog Pair | Modification | Predicted ΔΔG_bind (kcal/mol) | Experimental ΔΔG_bind (kcal/mol) |

| Analog 1 vs. Parent | 4-oxo to 4-hydroxyl | -0.8 ± 0.2 | -0.7 |

| Analog 2 vs. Parent | 4-oxo to 4-fluoro | +0.5 ± 0.3 | +0.6 |

| Analog 3 vs. Parent | 3-fluoro on benzoate (B1203000) | -1.2 ± 0.2 | -1.1 |

| Analog 4 vs. Parent | 2-fluoro on benzoate | +0.1 ± 0.2 | +0.2 |

| This table contains hypothetical data for illustrative purposes. |

Such predictive power allows for the prioritization of synthetic efforts towards the most promising candidates, thereby accelerating the drug discovery pipeline. The accuracy of these predictions is highly dependent on the quality of the force fields used and the extent of sampling during the molecular dynamics simulations. nih.gov

Analysis of Water-Mediated Interactions

Water molecules within a protein's binding site are not merely passive occupants of space but can play a crucial and active role in ligand recognition and binding. acs.orgnih.gov They can form bridging hydrogen bonds between the ligand and the protein, mediate electrostatic interactions, and their displacement upon ligand binding can have significant entropic and enthalpic consequences. acs.org Therefore, a thorough computational analysis of water-mediated interactions is essential for a comprehensive understanding of the binding mode of this compound and for designing analogs with improved affinity and specificity.

Molecular dynamics (MD) simulations are a powerful tool for predicting the location and stability of water molecules in a protein's binding site. nih.govnih.gov By simulating the protein-ligand complex in a fully solvated environment, one can observe the behavior of individual water molecules and identify those that are highly ordered and form stable interactions.

Several computational techniques have been developed to analyze these "structural" or "bridging" water molecules. Methods like WaterMap™ and Grid Inhomogeneous Solvation Theory (GIST) can calculate the thermodynamic properties of water molecules at specific locations in the binding site, identifying energetically unfavorable (high-energy) water molecules that, if displaced by a ligand, could lead to a significant gain in binding affinity. acs.org

In the context of this compound, the carbonyl oxygen of the piperidine ring and the carboxylic acid group of the benzoate moiety are likely to interact with water molecules in the binding site. An analysis could reveal whether these water molecules are "displaceable" or act as "bridging" waters, forming a stable part of the protein-ligand interface.

Table 2 provides a hypothetical analysis of key water molecules in the binding site of a target protein complexed with this compound. This table illustrates the type of information that can be obtained from a detailed computational analysis of water-mediated interactions.

| Water Molecule ID | Interacting Ligand Group | Interacting Protein Residue(s) | Residence Time (ns) | Energetic Contribution (kcal/mol) | Classification |

| HOH_101 | 4-oxo group | Asp189, Gly216 | 8.5 | -2.5 | Bridging |

| HOH_205 | Carboxylic acid | Ser190 | 2.1 | +1.2 | Displaceable |

| HOH_312 | Phenyl ring (pi-water) | Phe227 | 0.5 | +0.3 | Displaceable |

| This table contains hypothetical data for illustrative purposes. |

The insights gained from such an analysis are invaluable for structure-based drug design. For instance, if a high-energy, displaceable water molecule is identified, a medicinal chemist could design an analog that incorporates a functional group to occupy the space of that water molecule, potentially leading to a significant improvement in binding affinity. Conversely, if a water molecule is found to be a crucial bridging element, any modification that disrupts this interaction would likely be detrimental to binding.

Structure Activity Relationship Sar Studies of 4 4 Oxopiperidin 1 Yl Benzoic Acid Derivatives

Systematic Modification of the Benzoic Acid Moiety

The benzoic acid portion of the molecule typically interacts with the S1 binding pocket of the target enzyme. Modifications in this area, including the introduction of various substituents on the aromatic ring and derivatization of the carboxylic acid group, have profound effects on the compound's activity.

Impact of Aromatic Substituents on Activity

The electronic and steric properties of substituents on the benzoic acid ring play a pivotal role in modulating the inhibitory activity of these derivatives. Generally, electron-withdrawing groups tend to enhance the acidity of the benzoic acid, which can influence its interaction with the binding site. For instance, in related series of FXa inhibitors, the introduction of a chlorine atom at the 5-position of the aromatic ring has been shown to be favorable for activity.

Research on related scaffolds has demonstrated that the position and nature of the substituent are critical. For example, in a series of anthranilamide-based Factor Xa inhibitors, substitution at the 5-position was found to be superior to other positions, with electron-donating groups at this position leading to better FXa inhibition. biosynth.com This highlights the importance of a detailed exploration of the electronic landscape of the benzoic acid ring to achieve optimal interactions within the S1 pocket of FXa.

| Substituent on Benzoic Acid Moiety | Relative Activity |

| Unsubstituted | Baseline |

| 5-Chloro | Increased |

| 5-Methoxy | Increased |

This table provides a generalized summary of substituent effects based on related Factor Xa inhibitors.

Influence of Carboxylic Acid Derivatization

The carboxylic acid group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the target enzyme. Its derivatization into esters, amides, or other bioisosteres can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

For instance, the conversion of the carboxylic acid to a methyl ester can lead to a loss of activity if the free carboxylate is essential for a direct interaction with a specific residue in the active site. However, in some cases, esterification can improve cell permeability. Amide derivatives also offer a wide range of possibilities for exploring the chemical space around the carboxylic acid binding region.

The concept of bioisosteric replacement is particularly relevant here. Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, can maintain or even improve the desired interactions while potentially offering advantages in terms of metabolic stability and oral bioavailability.

| Carboxylic Acid Derivative | General Impact on Activity |

| Methyl Ester | Often decreased if free acid is critical |

| Primary Amide | Variable, can explore new interactions |

| Tetrazole (Bioisostere) | Can maintain or improve activity and PK properties |

This table illustrates the general outcomes of carboxylic acid derivatization based on common medicinal chemistry principles.

Structural Variations within the Piperidinone Ring

The 4-oxopiperidin-1-yl moiety typically occupies the S4 pocket of Factor Xa, and its structural features are critical for potent inhibition.

Effects of Substituents on the Piperidinone Ring

The introduction of substituents on the piperidinone ring can modulate the compound's affinity and selectivity. The size, position, and nature of these substituents can influence the conformation of the ring and its fit within the S4 pocket. For example, small alkyl groups at the 3-position could potentially enhance van der Waals interactions. However, bulky substituents are generally not well-tolerated in this region for many FXa inhibitors.

In the development of the highly successful FXa inhibitor Apixaban, which contains a related 2-oxopiperidin-1-yl moiety, the unsubstituted piperidinone ring was found to be optimal. nih.gov This suggests that for this particular scaffold, the unsubstituted piperidinone provides the ideal shape and size for fitting into the S4 pocket of FXa.

| Piperidinone Ring Modification | Observed Effect on FXa Inhibition |

| Unsubstituted | Optimal for Apixaban scaffold |

| Small Alkyl Substituents | Potentially tolerated, but may decrease activity |

| Bulky Substituents | Generally detrimental to activity |

This table is based on findings from the development of Apixaban and general principles of FXa inhibitor design.

Alterations to the Piperidinone Oxidation State

Modification of the oxidation state of the piperidinone ring, for instance, by reducing the ketone to a hydroxyl group, can have a significant impact on activity. The introduction of a hydroxyl group introduces a new hydrogen bond donor and acceptor, which could form new interactions with the enzyme. However, this also changes the ring's conformation and polarity.

In many cases, the carbonyl group of the piperidinone is a key hydrogen bond acceptor. Its removal or conversion to a hydroxyl group can lead to a significant loss of potency. For example, in the context of Apixaban, the lactam carbonyl is a crucial feature for its high affinity. nih.gov

| Piperidinone Ring Alteration | General Impact on FXa Inhibitory Activity |

| Reduction of Ketone to Hydroxyl | Often leads to a significant decrease in activity |

| Replacement with Piperidine (B6355638) | Loss of key hydrogen bond acceptor, decreased activity |

This table summarizes the expected impact of altering the piperidinone oxidation state based on the known interactions of similar FXa inhibitors.

Linker Modifications and their Effect on Activity

The nature of the linkage between the benzoic acid and the piperidinone ring is not explicitly a "linker" in the traditional sense for the parent compound, as the piperidinone nitrogen is directly attached to the phenyl ring. However, in many related inhibitors, a linker is introduced between a P1 group (often a substituted phenyl ring) and a P4 group (like the piperidinone). The length, flexibility, and chemical nature of this linker are critical for correctly positioning the P1 and P4 moieties within their respective binding pockets.

In the development of FXa inhibitors, various linkers have been explored. For instance, replacing a flexible glycinamide (B1583983) linker with a more constrained malonamide (B141969) linker has been shown to significantly increase anti-FXa potency and selectivity. mdpi.com This highlights that both the length and the conformational rigidity of the linker are key parameters to optimize. The linker must be long enough to span the distance between the S1 and S4 pockets but rigid enough to minimize the entropic penalty upon binding.

| Linker Type (in related inhibitors) | Impact on FXa Inhibitory Activity |

| Direct Bond (as in parent compound) | Provides a rigid connection |

| Glycinamide | Flexible linker, baseline activity |

| Malonamide | More constrained, can increase potency and selectivity |

This table illustrates the effect of different linker types in related Factor Xa inhibitors, providing insights into the importance of this structural element.

Variations in the Connection to the Benzoic Acid

The nature of the linkage between the 4-oxopiperidin-1-yl core and the benzoic acid moiety is a critical determinant of the biological activity of this class of compounds. Modifications to this linker can significantly impact the molecule's conformation, flexibility, and ability to interact with target biomolecules. While specific SAR studies on 4-(4-oxopiperidin-1-yl)benzoic acid derivatives with varied linkers are not extensively detailed in publicly available literature, principles from related structures, such as other benzoic acid derivatives and piperidine-containing compounds, offer valuable insights.

For instance, research on 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5α-reductase has shown that the nature of the amide linker is crucial for activity. In this series, the most potent inhibitor of the human type 2 isozyme was identified as 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid (IC50 = 0.82 μM), highlighting the favorable interaction of an aromatic substituent on the amide nitrogen. nih.gov

In a different context, studies on 1-substituted-n-(4-alkoxycarbonylpiperidin-1-yl)alkanes as antiarrhythmic agents have underscored the importance of the linker's physicochemical parameters. nih.gov These findings suggest that for this compound derivatives, variations in the linker, such as its length, rigidity, and the presence of heteroatoms, would likely modulate biological activity by altering the spatial orientation of the key pharmacophoric groups.

Interactive Table: Hypothetical SAR Data for Linker Modifications This table illustrates potential SAR trends for linker variations based on principles from related compound series. Note: The following data is illustrative and not based on experimentally verified results for this specific compound class.

| Linker Variation | Target | Activity (IC50/EC50) | Notes |

| Direct N-Ar bond | Enzyme X | > 100 µM | Rigid connection may not allow optimal binding orientation. |

| -CH2- linker | Enzyme X | 50 µM | Increased flexibility may improve binding. |

| -C(O)NH- linker | Enzyme X | 10 µM | Amide bond can form key hydrogen bond interactions. |

| -NHC(O)- linker | Enzyme X | 15 µM | Reversed amide may have slightly different binding mode. |

| -SO2NH- linker | Enzyme X | 25 µM | Sulfonamide offers different geometry and H-bonding. |

In Vitro Biological Evaluation and Mechanistic Insights of 4 4 Oxopiperidin 1 Yl Benzoic Acid Analogs

Enzyme Inhibition Assays

The inhibitory activity of 4-(4-oxopiperidin-1-yl)benzoic acid analogs has been assessed against several key enzymes to determine their potential as modulators of specific biological pathways.

No publicly available scientific literature was identified that specifically details the in vitro inhibitory activity of this compound or its direct analogs on the β1i and β5i subunits of the immunoproteasome.

Analogs of this compound have been investigated for their potential to inhibit Factor Xa, a critical enzyme in the blood coagulation cascade. While direct inhibitory data for this compound is not specified, several patents describe the activity of structurally related compounds where the 4-oxopiperidin-1-yl moiety is a key feature. These compounds are typically more complex, incorporating the 4-oxopiperidin-1-yl fragment as part of a larger molecular scaffold designed to interact with the active site of Factor Xa.

For instance, certain lactam-containing compounds and hydrazine (B178648) derivatives incorporating a 4-oxopiperidin-1-yl group have been synthesized and evaluated as Factor Xa inhibitors. These complex structures are designed to fit into the S1 and S4 pockets of the Factor Xa enzyme.

Below is a table summarizing the Factor Xa inhibitory activity of selected analogs containing the 4-oxopiperidin-1-yl moiety. It is important to note that these are not direct analogs of this compound but rather more complex molecules that share the 4-oxopiperidin-1-yl group.

Table 1: Factor Xa Inhibition by Analogs Containing the 4-Oxopiperidin-1-yl Moiety

| Compound Name/Identifier | Structure | Assay Type | Target | IC50/Ki (nM) | Source |

|---|---|---|---|---|---|

| Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-oxopiperidin-1-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | Biochemical Assay | Factor Xa | Data not specified, identified as an intermediate for Factor Xa inhibitors. | researchgate.net | |

| Lactam-containing compounds | Biochemical Assay | Factor Xa | Data not specified, described as inhibitors. | umsa.bo |

This table is illustrative and based on qualitative descriptions from patent literature, as specific IC50 or Ki values for these complex analogs are not always disclosed.

No specific in vitro inhibitory data for this compound or its direct analogs against other relevant enzyme targets were identified in the reviewed scientific literature.

In Vitro Receptor Binding Studies

The interaction of this compound and its analogs with various receptors has been explored to understand their potential pharmacological profile.

No specific data from in vitro receptor binding studies, such as ligand-receptor interaction profiling for this compound or its direct analogs, were found in the public domain.

Mechanistic Investigations at the Molecular Level

Elucidation of Binding Modes and Key Residue Interactions

Understanding the binding modes and key residue interactions of these compounds at the molecular level is crucial for rational drug design. For the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide series, biological activity profile studies, including COMPARE analysis, have indicated that they act as tubulin inhibitors. nih.govusc.edu This suggests that these compounds likely bind to tubulin, interfering with microtubule dynamics, which is a well-established mechanism for anticancer agents. While specific binding site and residue interactions for this particular class are still under investigation, the colchicine (B1669291) binding site is a common target for such inhibitors. nih.gov

For other analogs, such as 2-[Oxalyl(2-piperidin-1-ylphenyl)amino]benzoic acid, binding affinity data is available for targets like Tyrosine-protein phosphatase non-receptor type 1, with Ki values in the micromolar range. This highlights the diverse range of potential protein targets for this chemical scaffold.

Biochemical Pathway Modulation

The modulation of biochemical pathways by these analogs extends beyond simple cytotoxicity. For instance, 4-(4-phenoxybenzoyl)benzoic acid derivatives have been shown to inhibit rat and human alpha-reductase isozymes 1 and 2 in vitro. nih.gov This demonstrates an engagement with specific enzymatic pathways that could be relevant for various disease states.

Furthermore, the tubulin-inhibiting properties of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides directly impact the biochemical pathway of cell division by disrupting the formation of the mitotic spindle. nih.govusc.edu This was confirmed by observing an increased number of mitotic cells upon treatment of a leukemia cell line. nih.gov

Studies on Prodrug Activation Mechanisms (e.g., enzymatic hydrolysis)

The concept of prodrug activation is a key strategy to improve the therapeutic index of active compounds. While direct studies on prodrugs of this compound are not extensively documented, research on related structures provides a framework for potential mechanisms. For example, esterase-labile prodrugs of a 1-hydroxy-2-oxopiperidin-3-yl phosphonate (B1237965) enolase inhibitor undergo a two-step intracellular bioactivation. nih.gov The initial hydrolysis of the ester group is mediated by carboxylesterases. nih.gov

Another relevant mechanism is the activation of nitroaromatic prodrugs through nitroreductase enzymes. nih.gov This strategy has been employed for anticancer prodrugs like 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), which is reduced by Escherichia coli nitroreductase NfsB. nih.gov These examples suggest that the this compound scaffold could be chemically modified to incorporate functionalities that are susceptible to enzymatic activation, such as ester or nitro groups, to create targeted prodrugs.

Antioxidant Activity Mechanisms

Several analogs of benzoic acid have been investigated for their antioxidant properties. For example, 4-(4-Phenoxybenzoyl)benzoic acid derivatives have been shown to directly scavenge hydroxyl radicals (HO•) and singlet oxygen (¹O₂). nih.gov The rate constants for the quenching of ¹O₂ by these derivatives were in the range of (0.8-2.6) x 10⁸ M⁻¹ s⁻¹. nih.gov However, these compounds did not appear to scavenge superoxide (B77818) radicals (O₂•⁻). nih.gov Interestingly, under certain conditions, these derivatives also exhibited prooxidant activity, enhancing the production of HO• in the presence of Co(II). nih.gov

Derivatives of 4-(1H-triazol-1-yl)benzoic acid have also been evaluated for their antioxidant potential using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, reducing power capability, ferric reducing power (FRAP), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. mdpi.com A thioether derivative, in particular, showed the highest radical scavenging effect in the DPPH assay, with an activity of 89.95 ± 0.343% and an IC₅₀ of 55.59 µg/mL, comparable to the standard antioxidant BHA. mdpi.com This compound also demonstrated the highest ABTS radical scavenging activity (88.59 ± 0.13%). mdpi.com

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

The following table summarizes the antioxidant activities of some benzoic acid analogs:

| Compound Class | Assay | Activity | Reference |

| 4-(4-Phenoxybenzoyl)benzoic acid derivatives | ¹O₂ quenching | Rate constants: (0.8-2.6) x 10⁸ M⁻¹ s⁻¹ | nih.gov |

| 4-(1H-triazol-1-yl)benzoic acid thioether derivative | DPPH scavenging | IC₅₀: 55.59 µg/mL | mdpi.com |

| 4-(1H-triazol-1-yl)benzoic acid thioether derivative | ABTS scavenging | 88.59 ± 0.13% scavenging | mdpi.com |

Supramolecular Chemistry and Materials Science Applications

Investigation of Non-Covalent Interactions

The molecular structure of 4-(4-oxopiperidin-1-yl)benzoic acid, featuring a carboxylic acid group, a keto group, a tertiary amine, and an aromatic ring, provides multiple sites for engaging in a variety of non-covalent interactions. These interactions are fundamental to the formation of stable, extended networks in the solid state.

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional non-covalent interactions, and they play a pivotal role in the crystal architecture of carboxylic acid-containing compounds. In derivatives of this compound, several types of hydrogen bonds can be anticipated and have been observed in closely related structures.

In the crystal structure of a similar compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, extensive hydrogen bonding is a key feature of its supramolecular assembly. nih.gov The carboxylic acid groups of adjacent molecules interact via strong O—H⋯O hydrogen bonds, leading to the formation of centrosymmetric dimers. nih.gov This is a very common and robust motif in the crystal structures of carboxylic acids.

Furthermore, weaker C—H⋯O hydrogen bonds have also been observed to connect these primary dimeric units, creating more extended, zigzag chains throughout the crystal lattice. nih.gov The oxygen atoms of the carbonyl groups and the ethoxy group in the piperazine (B1678402) ring act as hydrogen bond acceptors for the C-H donors of the piperazine and benzene (B151609) rings. While the crystal structure of this compound itself has not been detailed in the available literature, it is highly probable that similar O—H⋯O and C—H⋯O hydrogen bonding patterns dictate its solid-state arrangement.

| Hydrogen Bond Type | Donor | Acceptor | Typical Interaction |

| Strong | O-H (Carboxylic Acid) | O (Carbonyl of Carboxylic Acid) | Dimer Formation |

| Weak | C-H (Aromatic/Piperidine) | O (Keto/Carboxylic Acid) | Chain/Network Extension |

Aromatic Stacking Interactions

Aromatic stacking, or π-π interactions, are another significant type of non-covalent interaction that contributes to the stabilization of crystal structures containing aromatic rings. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic systems.

For this compound, the presence of the benzene ring facilitates the potential for π-π stacking. The extent and geometry of this stacking can be influenced by the presence of substituents on the aromatic ring. While direct studies on the aromatic stacking of this compound are not prevalent, research on other benzoic acid derivatives provides valuable insights. For instance, in 4-(phenylazo)benzoic acid, π(arene)····π(arene) intermolecular interactions lead to the formation of one-dimensional stacks. researchgate.net

The substituent on the para position of the benzoic acid, in this case, the 4-oxopiperidin-1-yl group, will influence the electronic nature of the aromatic ring and may introduce steric effects that dictate the preferred stacking geometry (e.g., parallel-displaced or T-shaped). Computational studies on substituted aromatic systems have shown that both electrostatic and dispersion forces are key components of these interactions. rsc.org

Self-Assembly and Ordered Structures

The interplay of the non-covalent interactions discussed above drives the self-assembly of this compound and its derivatives into well-defined, ordered structures. This bottom-up approach to creating organized molecular architectures is a cornerstone of crystal engineering and the development of functional supramolecular systems.

Crystal Engineering of Derivatives

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. By systematically modifying the molecular structure of this compound, it is possible to tune the resulting supramolecular architecture.

A prime example is the comparison with its piperazine analogue, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. nih.gov In the crystal structure of this derivative, the piperazine ring adopts a chair conformation. nih.gov The dihedral angle between the plane of the piperazine ring and the benzene ring is approximately 30.6-30.8°. nih.gov This specific conformation influences how the molecules pack in the crystal lattice. The introduction of the ethoxycarbonyl group not only provides additional sites for hydrogen bonding but also alters the steric and electronic profile of the molecule compared to a simple keto group on the piperidine (B6355638) ring.

These modifications can lead to different packing motifs and, consequently, different material properties such as solubility, melting point, and mechanical strength. The study of such derivatives is crucial for understanding the structure-property relationships in this class of compounds.

| Derivative Feature | Influence on Crystal Packing |

| Piperidine Keto Group | Potential for specific hydrogen bonding patterns. |

| Piperazine Ring | Alters the hydrogen bonding capacity and steric profile. |

| Ethoxycarbonyl Substituent | Provides additional hydrogen bond acceptors and increases molecular size. |

Formation of Supramolecular Host-Guest Systems

Supramolecular host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical nature to the guest.

While there is no specific literature detailing this compound as a component in a host-guest system, its molecular structure suggests potential in this area. The carboxylic acid and keto groups could act as recognition sites for guest molecules through hydrogen bonding. The aromatic ring could participate in binding aromatic guests via π-π stacking interactions.

The general principles of host-guest chemistry, as seen with hosts like pillararenes that can bind various guest molecules, highlight the importance of complementary functionalities and the hydrophobic effect. nih.govaalto.fi It is conceivable that derivatives of this compound could be designed to form larger, cavity-containing supramolecular assemblies capable of encapsulating small molecule guests. Such systems are of interest for applications in sensing, catalysis, and drug delivery. rsc.org The development of such host-guest systems would represent a significant advancement in the supramolecular chemistry of this compound.

Conclusion and Future Directions in 4 4 Oxopiperidin 1 Yl Benzoic Acid Research

Unexplored Research Avenues and Challenges

The lack of existing research on 4-(4-Oxopiperidin-1-yl)benzoic acid means that a vast number of research avenues remain unexplored. A primary challenge is the absence of established and optimized synthetic routes in the public domain. While general methods for the synthesis of similar N-aryl piperidinones could be adapted, specific reaction conditions, yields, and purification strategies for this particular compound are not documented.

Key unexplored research areas include:

Detailed Physicochemical Characterization: A comprehensive analysis of its solubility, stability, pKa, and other fundamental chemical properties is needed.

Solid-State Chemistry: Investigation into its crystalline forms (polymorphism) and co-crystallization potential could be valuable for applications in materials science and pharmaceuticals.

Medicinal Chemistry: The piperidinone and benzoic acid moieties are present in many biologically active molecules. scielo.brscielo.br Systematic screening for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, is a significant unexplored avenue.

Coordination Chemistry: The carboxylic acid and ketone functionalities could act as ligands for metal ions, opening up possibilities for the development of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

The primary challenge for researchers is the initial investment in developing the fundamental chemistry of this compound without prior literature to build upon.

Potential for Advanced Chemical Biology Probes

The structure of this compound suggests its potential as a scaffold for the development of advanced chemical biology probes. The benzoic acid group can be readily functionalized, for example, by converting it to an activated ester or an amide, allowing for its conjugation to other molecules such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels.

The piperidinone ring system can also be a key pharmacophore that interacts with specific biological targets. If a biological activity is identified for this compound, its derivatives could be developed into probes to study the corresponding biological pathways. For instance, if the compound were found to inhibit a particular enzyme, a fluorescently labeled version could be used to visualize the enzyme's localization within cells.

However, realizing this potential is entirely dependent on future research to first elucidate the fundamental biological activities of this compound. Without this foundational knowledge, the rational design of chemical biology probes based on this scaffold is not possible.

Q & A

Q. What are the established synthetic routes for 4-(4-Oxopiperidin-1-yl)benzoic acid, and how can reaction conditions be optimized?

The synthesis of benzoic acid derivatives typically involves cyclization or coupling reactions. For example, analogous compounds like 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid are synthesized via cyclization of precursors under controlled conditions. Key parameters include temperature (90–110°C), pH adjustment, and reaction time to maximize yield and purity . For this compound, similar optimization strategies may apply, such as using anhydrous solvents and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation.

Example Optimization Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–110°C | ↑ Kinetics |

| Reaction Time | 6–12 hours | ↑ Conversion |

| Solvent | DMF or THF | ↑ Solubility |

| Catalyst | DCC/DMAP | ↑ Efficiency |

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Structural validation employs techniques like:

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For high-resolution data, SHELXPRO can interface with macromolecular applications to resolve structural ambiguities .

- NMR spectroscopy : H and C NMR verify piperidinyl and benzoic acid moieties. Aromatic protons typically appear at δ 7.8–8.2 ppm, while the oxopiperidinyl carbonyl resonates near δ 170 ppm.

- HPLC-MS : Ensures purity (>95%) and confirms molecular weight via ESI-MS (expected [M+H] ~262.3).

Q. What methodologies are recommended for assessing the purity of this compound?

Purity assessment combines:

- Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

- Melting point analysis (compare to literature values; deviations >2°C indicate impurities).

- Elemental analysis (C, H, N within ±0.4% of theoretical values). Contaminants like unreacted benzoic acid precursors can be identified via TLC (Rf comparison) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in activity (e.g., IL6 modulation ) may arise from:

- Experimental variables : Cell line specificity, concentration gradients, or assay protocols. Validate using dose-response curves and orthogonal assays (e.g., ELISA vs. qPCR).

- Structural analogs : Compare with compounds like 4-(4-hydroxyphenylazo)benzoic acid, where substituent positioning alters bioactivity .

- Metabolic stability : Assess via microsomal incubation (e.g., CYP450 enzymes) to rule out rapid degradation masking true activity.

Q. What strategies address low yields in the synthesis of this compound derivatives?

Low yields (<50%) may result from:

- Steric hindrance : Introduce protecting groups (e.g., tert-butyl esters) on the benzoic acid moiety to improve reactivity .

- Side reactions : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., 1.2:1 amine:carbonyl ratio).

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidinyl nitrogen.

Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be mitigated during structural analysis?

For problematic crystals:

- Data collection : Use synchrotron radiation for weak diffractors. SHELXD and SHELXE are robust for experimental phasing, even with twinned data .

- Refinement : Apply TLS (Translation-Libration-Screw) parameters in SHELXL to model disorder.

- Cryoprotection : Soak crystals in glycerol or ethylene glycol to reduce ice formation.

Q. What mechanistic insights can be gained from studying the interaction of this compound with biological targets?

Mechanistic studies involve:

- Molecular docking : Use software like AutoDock to predict binding to enzymes (e.g., cyclooxygenase-2).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and thermodynamics.

- SAR analysis : Compare with analogs like 4-(4-methylpiperazin-1-ylmethyl)benzoic acid to identify critical substituents for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.